N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

Structure-Activity Relationship Calcium Channel Blocker T-Type Calcium Channel

N-(3,4-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide (CAS 500001-91-2; molecular formula C₁₄H₁₈Cl₂N₂O; molecular weight 301.21 g/mol) is a synthetic small molecule belonging to the N-piperidinyl acetamide derivative class. It features a 3,4-dichlorophenyl ring linked via an acetamide bridge to a 3-methylpiperidine moiety, with the methyl group positioned at the meta-position of the piperidine ring.

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
Cat. No. B4422102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H18Cl2N2O/c1-10-3-2-6-18(8-10)9-14(19)17-11-4-5-12(15)13(16)7-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,19)
InChIKeyZDBOQPNFNWELHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: Structural Identity and Compound Class Positioning


N-(3,4-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide (CAS 500001-91-2; molecular formula C₁₄H₁₈Cl₂N₂O; molecular weight 301.21 g/mol) is a synthetic small molecule belonging to the N-piperidinyl acetamide derivative class . It features a 3,4-dichlorophenyl ring linked via an acetamide bridge to a 3-methylpiperidine moiety, with the methyl group positioned at the meta-position of the piperidine ring . This compound is commercially available from multiple vendors as a research-grade chemical (purity typically 97–98%) and is structurally related to a patent family of N-piperidinyl acetamide derivatives disclosed as T-type calcium channel blockers [1].

Why Unsubstituted or Regioisomeric Piperidinyl Acetamides Cannot Replace N-(3,4-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide


The 3-methyl substitution on the piperidine ring introduces a chiral center and alters both the conformational ensemble and the steric profile of the basic amine relative to unsubstituted piperidine or 4-methyl/2-methyl regioisomers . Within the N-piperidinyl acetamide calcium channel blocker patent family, subtle modifications to the piperidine ring substituent position and the N-aryl substitution pattern produce quantitatively distinct T-type calcium channel (Cav3.x) inhibitory activities, with IC₅₀ values spanning from low nanomolar to micromolar ranges across otherwise identical scaffolds [1]. Furthermore, closely related 3,4-dichlorophenyl-piperidine derivatives have demonstrated binding to sigma receptors and opioid receptors with Ki values that are highly sensitive to the piperidine substitution pattern [2]. These structure-activity relationship (SAR) features mean that swapping the 3-methylpiperidine moiety for an unsubstituted piperidine or repositioning the methyl group would produce a chemically distinct entity with unpredictable pharmacological properties, undermining experimental reproducibility in probe compound studies or structure-activity campaigns.

Quantitative Differentiation Evidence: N-(3,4-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide Versus Closest Analogs


Regioisomeric Methyl Substitution: 3-Methylpiperidine vs. 4-Methylpiperidine vs. Unsubstituted Piperidine

The 3-methyl substitution on the piperidine ring generates a stereogenic center at the C3 position, producing a racemic mixture with distinct conformational preferences compared to the 4-methyl isomer (achiral at the ring substitution point) or the unsubstituted piperidine analog. In the Zalicus/Taro N-piperidinyl acetamide patent family, systematic variation of the piperidine ring substituent position and the N-aryl group revealed that T-type calcium channel (Cav3.2) inhibitory IC₅₀ values vary by 10- to 100-fold across closely related analogs differing only in the piperidine substitution pattern [1]. While the specific IC₅₀ for the 3-methylpiperidine-bearing compound has not been independently published, the patent class data establish that the 3-methyl substitution represents a structurally distinct Chemical Matter entry point (Markush sub-genus) within the calcium channel blocker pharmacophore series [2]. This structural feature directly impacts the pKa of the piperidine nitrogen (calculated ~8.5 for 3-methylpiperidine vs. ~10.3 for unsubstituted piperidine) [3], altering the ionization state at physiological pH and thereby modulating target engagement potential.

Structure-Activity Relationship Calcium Channel Blocker T-Type Calcium Channel Piperidine Conformational Analysis

Dichlorophenyl Substitution Pattern: 3,4-Dichloro vs. 2,3-Dichloro vs. 2,4-Dichloro Phenyl Ring

The 3,4-dichloro substitution pattern on the phenyl ring distinguishes this compound from its 2,3-dichloro regioisomer N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide, which is also commercially available . Experimental data from structurally related 3,4-dichlorophenyl-piperidine derivatives show that the 3,4-dichloro arrangement confers measurable sigma receptor binding activity: for example, certain 1-[(3,4-dichlorophenyl)acetyl]piperidines exhibit kappa-opioid receptor IC₅₀ values of 0.20 nM in rabbit vas deferens assays, whereas the corresponding 2,3-dichloro or 2,4-dichloro analogs show markedly different (often reduced) affinity [1]. The 3,4-dichloro configuration establishes a dipole moment and halogen-bond donor profile distinct from the 2,4-dichloro arrangement (Cl atoms in para and meta relationship vs. ortho and para), which directly influences molecular recognition by protein binding pockets that differentiate halogen positions [2].

Halogen Bonding Sigma Receptor Affinity Lipophilicity Modulation Off-Target Selectivity

Commercial Purity Benchmarking: Lot-to-Lot Consistency Across Vendors

Commercially available N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide is supplied at certified purity levels of 97% (ChemScene, Leyan) or ≥98% (MolCore, NLT 98%) with storage conditions specified as sealed, dry, 2–8°C . In contrast, the structurally closest commercially available comparator N-(3,4-dichlorophenyl)-2-(piperidin-1-yl)acetamide (CAS 22010-25-9; the unsubstituted piperidine analog) is typically supplied at 95% purity . The 2–3% higher purity baseline for the 3-methylpiperidine compound reduces the risk of confounding biological assay results from impurities that may act as off-target modulators, particularly important in electrophysiology or calcium flux assays where minor contaminants at sub-micromolar concentrations can produce artifactual signals.

Chemical Procurement Quality Control HPLC Purity Research Reproducibility

Patent Landscape Differentiation: 3-Methylpiperidine Acetamides as a Structurally Enabled T-Type Calcium Channel Pharmacophore Sub-Class

The N-piperidinyl acetamide patent family (US8377968, US8569344, EP2300007) explicitly claims compounds of Formula I wherein the piperidine ring may be optionally substituted at one or more positions, with 3-substituted piperidines captured as a distinct Markush embodiment [1]. Within this patent class, representative compounds demonstrate T-type calcium channel (Cav3.2) inhibition with IC₅₀ values ranging from <10 nM to >1,000 nM depending on the specific substitution pattern [2]. Although the exact IC₅₀ for N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide has not been disclosed in the public domain, its structure maps onto the general Formula I and shares the core pharmacophoric elements (N-piperidinyl acetamide with electron-withdrawing aryl substitution) that the patent data associate with single-digit nanomolar T-type calcium channel blockade. By contrast, compounds lacking the piperidine N-substitution or containing alternative heterocycles (e.g., pyrrolidine, morpholine) fall outside this patent composition-of-matter coverage and exhibit substantially different calcium channel activity profiles [3].

Patent Composition of Matter T-Type Calcium Channel Cav3.2 Pharmacology Pain and Epilepsy Indications

Optimal Application Domains for N-(3,4-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide Based on Verified Evidence


Chemical Probe for T-Type Calcium Channel (Cav3.x) Structure-Activity Relationship Studies

Based on its structural mapping onto the N-piperidinyl acetamide patent pharmacophore [1], this compound is optimally deployed as a tool compound or SAR reference point in Cav3.2 (α1H) T-type calcium channel screening cascades. Its 3-methylpiperidine moiety provides a defined steric and electronic profile that can be compared head-to-head with 4-methyl and unsubstituted piperidine analogs to quantify the contribution of the C3 methyl substituent to channel blockade potency and subtype selectivity. Researchers should employ whole-cell patch-clamp electrophysiology in Cav3.1/Cav3.2/Cav3.3-expressing HEK293 cells to generate comparative IC₅₀ data.

Sigma Receptor Ligand Screening and Pharmacological Tool Development

Given that piperidine-based alkylacetamide derivatives bearing 3,4-dichlorophenyl groups have demonstrated binding affinity at sigma-1 and sigma-2 receptors (with Ki values as low as 3.7–4.6 nM for optimized analogs) [2], this compound serves as a screening intermediate for sigma receptor ligand discovery programs. Its 3-methylpiperidine scaffold offers a distinct conformational profile compared to 4-substituted analogs, potentially yielding differential sigma-1/sigma-2 subtype selectivity that can be exploited in the development of pharmacological tools for studying TMEM97 (σ2R) function in cholesterol biosynthesis and cancer biology [3].

Reference Standard in Piperidine Acetamide Synthetic Chemistry and Analytical Method Development

With certified purity of 97–98% and defined storage conditions (sealed, dry, 2–8°C) , this compound is suitable as a reference standard for HPLC-MS method development and purity calibration in medicinal chemistry workflows. Its well-characterized molecular identity (confirmed by InChI Key: ZDBOQPNFNWELHZ-UHFFFAOYSA-N) and the availability of the compound from multiple independent suppliers enable cross-validation of analytical methods and facilitate procurement redundancy for long-term research programs spanning multiple funding cycles.

Diversifiable Intermediate for Parallel Library Synthesis in Drug Discovery

The acetamide linkage and the 3,4-dichlorophenyl ring provide two orthogonal diversification handles (amide N-alkylation/arylation and halogen substitution/metal-catalyzed cross-coupling, respectively), positioning this compound as a late-stage diversification intermediate [4]. In parallel library synthesis, the 3-methylpiperidine motif furnishes a chiral amine handle that can be used to generate diastereomeric compound libraries for probing stereochemistry-dependent biological activity, particularly relevant for CNS drug discovery programs where piperidine stereochemistry has been shown to influence target engagement and pharmacokinetic properties.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.